molecular formula C7H3ClFNO B1349312 3-Chloro-4-fluorophenyl isocyanate CAS No. 50529-33-4

3-Chloro-4-fluorophenyl isocyanate

Cat. No. B1349312
CAS RN: 50529-33-4
M. Wt: 171.55 g/mol
InChI Key: XVIPJBUXMFLHSI-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorophenyl isocyanate is a chemical compound with the molecular formula C7H3ClFNO . It is also known by other names such as 2-Chloro-1-fluoro-4-isocyanatobenzene . It is used in the preparation of various pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an isocyanate group . The average mass of the molecule is 171.556 Da .


Physical And Chemical Properties Analysis

This compound is a colorless to light yellow liquid . It has a molecular weight of 171.56 , a refractive index of 1.541 , a boiling point of 44 °C at 17 mmHg , and a density of 1.377 g/mL at 25 °C .

Scientific Research Applications

1. Enhancement of Li-ion Battery Performance

Aromatic isocyanates, including 4-fluorophenyl isocyanate, a close analog of 3-chloro-4-fluorophenyl isocyanate, have been utilized to improve the performance of lithium-ion batteries. These compounds help reduce the initial irreversible capacities during the formation of the solid electrolyte interface on graphite surfaces, significantly enhancing the cycleability of the batteries (Zhang, 2006).

2. Vibrational Spectra and Ab Initio/DFT Analysis

This compound has been a subject of vibrational spectral studies, including Raman and infrared spectroscopy. These studies, combined with ab initio and density functional theory calculations, have helped in understanding the molecular structure and behavior of such compounds (Doddamani et al., 2007).

3. Synthesis and Characterization in Organic Chemistry

This compound plays a critical role as an intermediate in organic synthesis. For instance, it has been used in the synthesis of thienopyridopyrimidine derivatives with potential fungicidal activity (Liu & He, 2012).

4. Crystal Structure Analysis

Studies involving the crystal structure of derivatives of this compound have provided insights into the molecular geometry and interactions of these compounds, aiding in the development of new materials and chemicals (Ming-zhi et al., 2005).

5. Surface Properties of Reactive Mixtures

Reactive mixtures containing derivatives of this compound have been used to prepare films with specific surface properties, such as reduced surface energy, which have applications in various industrial processes (Thomas et al., 1998).

Mechanism of Action

Target of Action

3-Chloro-4-fluorophenyl isocyanate is a chemical compound used in various chemical syntheses

Mode of Action

The mode of action of this compound is primarily through its isocyanate group. Isocyanates can form covalent bonds with compounds containing active hydrogen atoms, leading to the formation of urethane or urea linkages . This property is often utilized in the synthesis of polymers, resins, and other complex organic compounds.

Result of Action

The result of the action of this compound is typically the formation of new compounds through the creation of urethane or urea linkages . The exact molecular and cellular effects would depend on the specific compounds it reacts with and the conditions under which these reactions occur.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of compounds with active hydrogen atoms would be necessary for it to exhibit its characteristic reactivity . Additionally, factors such as temperature, pH, and solvent can also affect its stability and reactivity .

properties

IUPAC Name

2-chloro-1-fluoro-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIPJBUXMFLHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370408
Record name 3-Chloro-4-fluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50529-33-4
Record name 3-Chloro-4-fluorophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-fluorophenyl isocyanate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At -10° to 0° C. and while stirring, a solution of 156 parts by weight of 3-chloro-4-fluoroaniline (J. Chem. Soc., 1928, 423) is metered into a solution of 250 parts by weight of phosgene in 1,000 parts by weight of toluene. The mixture is slowly heated to 110° C. (internal temperature), at which temperature it becomes clear.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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